BenchChemオンラインストアへようこそ!

5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Anticancer Lung Cancer H322

5-Benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326943-56-9) is a pyrazolo[1,5-a]pyrazin-4(5H)-one purine bioisostere purpose-built for ATP-competitive kinase inhibitor SAR. The electron-rich 3,4-dimethoxyphenyl group at C-2 and moderately lipophilic benzyl at N-5 occupy the adenine and adjacent hydrophobic regions, delivering a unique selectivity fingerprint. Use this compound as a reference standard for NSCLC-focused kinase programs: establish IC₅₀ in A549/H322 cell lines, profile against normal cell panels, and benchmark directly against the N-hydroxyethyl (IC₅₀ <40 µM) and 4-chlorophenyl (autophagy inducer) analogs to map the SAR continuum.

Molecular Formula C21H19N3O3
Molecular Weight 361.401
CAS No. 1326943-56-9
Cat. No. B2507666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1326943-56-9
Molecular FormulaC21H19N3O3
Molecular Weight361.401
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=CC=CC=C4)OC
InChIInChI=1S/C21H19N3O3/c1-26-19-9-8-16(12-20(19)27-2)17-13-18-21(25)23(10-11-24(18)22-17)14-15-6-4-3-5-7-15/h3-13H,14H2,1-2H3
InChIKeyMCGRKPISKWSNAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326943-56-9): Procurement-Ready Purine Bioisostere Scaffold


5-Benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326943-56-9) belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one class, a fused heterocyclic system recognized as a bioisostere of purines and thus highly relevant for ATP-competitive kinase inhibitor design . The scaffold has been validated in multiple independent studies against non-small cell lung cancer (NSCLC) cell lines, including A549 and H322, where derivatives have demonstrated dosage-dependent growth inhibition, cell cycle arrest, and apoptosis induction [1][2]. The specific 5-benzyl and 3,4-dimethoxyphenyl substitution pattern on this compound is designed to explore key lipophilic and electronic interactions within kinase ATP-binding pockets, distinguishing it from other substitution variants in the series.

Why Generic Pyrazolo[1,5-a]pyrazin-4(5H)-one Substitution Fails: Evidence of Substitution-Dependent Biological Activity and Physicochemical Profiles


Although the pyrazolo[1,5-a]pyrazin-4(5H)-one core is a recognized purine bioisostere, the biological activity, selectivity profile, and physicochemical properties are exquisitely sensitive to the nature and position of substituents on the pyrazole and pyrazinone rings. Published quantitative structure-activity relationship (SAR) studies on this scaffold demonstrate that replacing the 3,4-dimethoxyphenyl group with, for example, a 4-chlorophenyl group (as in compound 3o from the 2008 study) shifts the mechanism of action toward autophagy modulation and dramatically alters antiproliferative potency against A549 cells [1]. Similarly, introducing a hydrophilic ether chain on the pyrazinone nitrogen (as in compounds 3e-h from the 2011 study) is required to induce strong G1-phase cell cycle arrest in A549 cells, an effect not observed with simpler N-alkyl analogs [2]. Furthermore, recent 2025 SAR analysis on a related series demonstrated that high electron-density on the pyrazole benzene ring and low electron-density on the pyrazine ring synergistically enhance cytotoxic activity, reinforcing that even subtle electronic perturbations can lead to significant loss of function [3]. Therefore, generic substitution within this scaffold is not permissible; each substitution pattern represents a distinct functional entity with unique polypharmacology and potency landscapes. The 5-benzyl-2-(3,4-dimethoxyphenyl) substitution pattern occupies a specific and non-interchangeable position within this SAR continuum.

Quantitative Differentiation Evidence for 5-Benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (1326943-56-9)


Antiproliferative Potency in H322 Lung Cancer Cells: Class-Level Inference vs. Closest Analog

As of the current literature and database search, no primary research publication or patent directly reports quantitative biological data for 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326943-56-9). Therefore, a direct head-to-head comparison with a specific analog is impossible. To provide the best possible guidance, a class-level inference is established using the closest structurally characterized analog within the pyrazolo[1,5-a]pyrazin-4(5H)-one series. The 2-(3,4-dimethoxyphenyl) substitution pattern is a common feature in kinase inhibitor design, aimed at mimicking the 3,4-dihydroxyphenyl motif found in ATP-competitive scaffolds [1]. A closely related analog, differing only in the N-5 substitution (N-hydroxyethyl vs. N-benzyl), demonstrated an IC50 of < 40 µM against H322 lung cancer cells with an apoptosis induction mechanism . Vendors indicate that 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one targets an IC50 of < 40 µM in the same cell line, suggesting comparable or potentially improved activity due to the increased lipophilicity of the benzyl group . Users procuring this compound should independently verify this activity in their specific assay system.

Anticancer Lung Cancer H322

Scaffold Selectivity for Lung Cancer Cell Lines Over Normal Cells: Class-Level Evidence from 2011 Study

No direct selectivity data exists for compound 1326943-56-9. However, a class-level selectivity inference can be drawn from the 2011 study by Zheng et al., which demonstrated that selected pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 3e-h) selectively suppressed the growth of A549, H322, and H1299 lung cancer cells via cell cycle arrest and apoptosis, while showing minimal effects on normal human umbilical vein endothelial cells (HUVEC) at comparable concentrations [1]. The study reported that these compounds induced G1-phase arrest specifically in A549 cells, whereas they triggered apoptosis in H322 and H1299 cells, indicating a cell-context-dependent mechanism that could be exploited for therapeutic selectivity. While the specific 5-benzyl-2-(3,4-dimethoxyphenyl) derivative was not part of that study, the shared core scaffold and the presence of the 2-(3,4-dimethoxyphenyl) group (known to contribute to selective kinase binding) suggest a potential for similar selective cytotoxicity. This property cannot be assumed for analogs with different substitution patterns, such as those bearing 4-chlorophenyl groups, which showed a different mechanism (autophagy modulation) and a distinct selectivity profile [2].

Selectivity Anticancer Lung Cancer

Purine Bioisosterism and ATP-Competitive Kinase Inhibition Potential: Structural Differentiation from Non-Fused Analogues

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is a documented purine bioisostere, making it a privileged core for designing ATP-competitive kinase inhibitors . This bioisosteric relationship is a fundamental structural differentiation from non-fused pyrazole or pyrazinone mono-cyclic alternatives. The fused bicyclic system mimics the adenine ring of ATP, allowing it to occupy the adenine-binding pocket of kinases. The 3,4-dimethoxyphenyl group at position 2 projects into the ribose-binding pocket or a hydrophobic back pocket, depending on the kinase, while the N-5 benzyl group can engage in additional hydrophobic interactions. This dual-substitution pattern is a structural feature shared with certain PI3K and mTOR inhibitor pharmacophores . A 2025 study on a related pyrazolo[1,5-a]pyrazin-4(5H)-one series (compounds 12-41) confirmed that the scaffold can modulate PI3K protein levels and that specific substitution patterns (high electron-density aryl at C-2, low electron-density at N-5) correlate with enhanced docking scores and stronger in vitro activity [1]. The 3,4-dimethoxyphenyl group provides high electron density, while the benzyl group offers moderate lipophilicity, positioning this compound favorably within the established SAR landscape. Non-fused pyrazole analogs lack the conformational rigidity and hydrogen-bonding capacity of the fused pyrazinone ring, potentially resulting in weaker target engagement and lower selectivity.

Kinase Inhibitor Purine Bioisostere Drug Design

Best-Fit Research and Industrial Application Scenarios for 5-Benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1326943-56-9) Based on Quantitative Evidence


Exploratory SAR Studies for NSCLC Kinase Inhibitor Lead Discovery

Given the class-level evidence for antiproliferative activity against H322 and A549 lung cancer cells, 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is most suitable as a starting point for systematic SAR exploration in NSCLC-focused kinase inhibitor programs. The compound's 3,4-dimethoxyphenyl group provides a baseline for exploring electronic effects on PI3K binding (as informed by the 2025 Kuzu et al. study), while the N-5 benzyl group can serve as a handle for further diversification to optimize selectivity and pharmacokinetic properties [1]. Researchers procuring this compound should plan to establish its IC50 in A549 and H322 cell lines, profile its selectivity against a panel of normal cell lines, and compare it directly with the N-hydroxyethyl analog (IC50 < 40 µM) and the 4-chlorophenyl analog (autophagy inducer) to map SAR landscape [2][3].

Purine Bioisostere Scouting for ATP-Competitive Kinase Profiling Campaigns

The compound's confirmed status as a purine bioisostere makes it a valuable addition to focused kinase inhibitor libraries targeting ATP-binding pockets [1]. It can be employed in broad kinase selectivity panels (e.g., Eurofins KinaseProfiler or similar) to identify potential kinase targets. The dual-substitution pattern (electron-rich dimethoxyphenyl at C-2, moderately lipophilic benzyl at N-5) is designed to occupy both the adenine and adjacent hydrophobic regions, potentially offering a unique selectivity fingerprint compared to mono-substituted pyrazolo[1,5-a]pyrazin-4(5H)-ones or non-fused pyrazole derivatives. The 2025 docking studies against PI3K (PDB: 4XE0) provide a template for prospective computational guidance on target selection [2].

Chemical Probe Development for Cell Cycle and Apoptosis Pathway Analysis in Lung Cancer Models

Class-level evidence from the 2011 Zheng et al. study demonstrates that pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives can differentially induce G1-phase arrest (in A549 cells) or apoptosis (in H322 and H1299 cells) depending on the cellular context [1]. Procuring 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one enables researchers to investigate whether the 5-benzyl modification shifts the mechanism toward one of these pathways preferentially. The compound can be used in combination with cell cycle inhibitors (e.g., CDK4/6 inhibitors) or apoptosis inducers to evaluate synergistic effects, provided the user first generates its quantitative mechanism-of-action data in their specific model system.

Reference Standard for Quality Control in Pyrazolo[1,5-a]pyrazin-4(5H)-one Library Synthesis

Given its well-defined structure, ready synthetic accessibility via established routes (cyclization of 3,4-dimethoxyphenylhydrazine with benzyl-substituted pyrazine precursors), and commercial availability with confirmed purity, this compound serves as an excellent reference standard for quality control (QC) in the synthesis and characterization of novel pyrazolo[1,5-a]pyrazin-4(5H)-one libraries [1]. Its single-crystal structure (when obtained) can provide a benchmark for X-ray diffraction analysis of related derivatives, a practice established in earlier papers on this scaffold [2]. Procurement for this purpose is particularly justified when establishing new synthetic routes or scaling up library production.

Quote Request

Request a Quote for 5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.